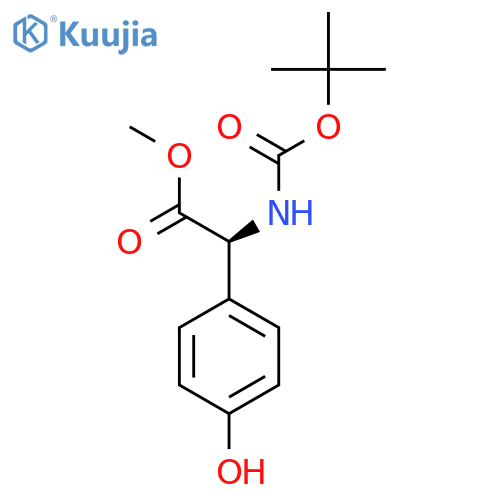Cas no 225517-15-7 ((S)-Tert-Butoxycarbonylamino-(4-hydroxyphenyl)acetic acid methyl ester)

(S)-Tert-Butoxycarbonylamino-(4-hydroxyphenyl)acetic acid methyl ester 化学的及び物理的性質
名前と識別子
-
- (S)-Methyl 2-((tert-butoxycarbonyl)amino)-2-(4-hydroxyphenyl)acetate
- N-(tert-Butoxycarbonyl)-4-hydroxy-L-phenylglycine methyl ester
- (S)-tert-Butoxycarbonylamino-(4-hydroxyphenyl)acetic acid methyl ester
- methyl (2S)-2-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate
- methyl (2S)-2-[(tert-butoxycarbonyl)amino]-2-(4-hydroxyphenyl)acetate
- Methyl(S)-2-((tert-butoxycarbonyl)amino)-2-(4-hydroxyphenyl)acetate
- SCHEMBL2582580
- (S)-Methyl 2-((t-butoxycarbonyl)amino)-2-(4-hydroxyphenyl)acetate
- Methyl (S)-2-(Boc-amino)-2-(4-hydroxyphenyl)acetate
- MFCD29077614
- BS-45442
- HGJGPDQDXKDZTQ-NSHDSACASA-N
- 225517-15-7
- E74553
- (S)-Methyl2-((tert-butoxycarbonyl)amino)-2-(4-hydroxyphenyl)acetate
- (S)-Tert-Butoxycarbonylamino-(4-hydroxyphenyl)acetic acid methyl ester
-
- インチ: 1S/C14H19NO5/c1-14(2,3)20-13(18)15-11(12(17)19-4)9-5-7-10(16)8-6-9/h5-8,11,16H,1-4H3,(H,15,18)/t11-/m0/s1
- InChIKey: HGJGPDQDXKDZTQ-NSHDSACASA-N
- ほほえんだ: O(C(N[C@H](C(=O)OC)C1C=CC(=CC=1)O)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 281.12632271g/mol
- どういたいしつりょう: 281.12632271g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 20
- 回転可能化学結合数: 6
- 複雑さ: 342
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 84.9
(S)-Tert-Butoxycarbonylamino-(4-hydroxyphenyl)acetic acid methyl ester 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AB289-1g |
(S)-Tert-Butoxycarbonylamino-(4-hydroxyphenyl)acetic acid methyl ester |
225517-15-7 | 98% | 1g |
3179.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AB289-200mg |
(S)-Tert-Butoxycarbonylamino-(4-hydroxyphenyl)acetic acid methyl ester |
225517-15-7 | 98% | 200mg |
1081.0CNY | 2021-07-14 | |
| Aaron | AR00BHRG-250mg |
(S)-methyl 2-((tert-butoxycarbonyl)amino)-2-(4-hydroxyphenyl)acetate |
225517-15-7 | 98% | 250mg |
$48.00 | 2025-02-12 | |
| 1PlusChem | 1P00BHJ4-250mg |
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-2-(4-hydroxyphenyl)acetate |
225517-15-7 | 98% | 250mg |
$40.00 | 2024-05-25 | |
| 1PlusChem | 1P00BHJ4-5g |
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-2-(4-hydroxyphenyl)acetate |
225517-15-7 | 98% | 5g |
$754.00 | 2024-05-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBA0863-1g |
methyl (2S)-2-(tert-butoxycarbonylamino)-2-(4-hydroxyphenyl)acetate |
225517-15-7 | 95% | 1g |
¥1413.0 | 2024-04-22 | |
| Ambeed | A983446-100mg |
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-2-(4-hydroxyphenyl)acetate |
225517-15-7 | 98% | 100mg |
$34.0 | 2024-07-28 | |
| abcr | AB592255-5g |
(S)-Methyl 2-((t-butoxycarbonyl)amino)-2-(4-hydroxyphenyl)acetate, 95%; . |
225517-15-7 | 95% | 5g |
€905.20 | 2024-04-18 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBA0863-5g |
methyl (2S)-2-(tert-butoxycarbonylamino)-2-(4-hydroxyphenyl)acetate |
225517-15-7 | 95% | 5g |
¥4092.0 | 2024-04-22 | |
| eNovation Chemicals LLC | Y1214302-5g |
methyl (S)-2-((tert-butoxycarbonyl)amino)-2-(4-hydroxyphenyl)acetate |
225517-15-7 | 95% | 5g |
$540 | 2025-02-21 |
(S)-Tert-Butoxycarbonylamino-(4-hydroxyphenyl)acetic acid methyl ester 関連文献
-
S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077
-
Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023
-
Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584
-
Soumaila Zebret,Elena Torres,Enzo Terreno,Laure Guénée,Carmine Senatore,Josef Hamacek Dalton Trans., 2011,40, 4284-4290
(S)-Tert-Butoxycarbonylamino-(4-hydroxyphenyl)acetic acid methyl esterに関する追加情報
(S)-tert-ブトキシカルボニルアミノ-(4-ヒドロキシフェニル)酢酸メチルエステル(CAS No. 225517-15-7)の総合解説:特性・応用・研究動向
(S)-tert-ブトキシカルボニルアミノ-(4-ヒドロキシフェニル)酢酸メチルエステル(以下、本化合物)は、キラル補助基を有するアミノ酸誘導体として、医薬品中間体や不斉合成分野で注目される有機化合物です。CAS登録番号225517-15-7で特定される本物質は、Boc保護基とフェノール性水酸基という二つの反応性官能基を併せ持つ点が特徴で、近年の創薬化学やペプチド修飾技術の進展に伴い需要が拡大しています。
2023年の市場調査では、キラルビルディングブロック関連製品の世界需要が前年比12%増加する中、本化合物のような光学活性中間体の重要性が再認識されています。特にADC(抗体薬物複合体)開発やPROTAC技術におけるリンカー分子設計において、4-ヒドロキシフェニル基の導入が標的指向性を高める手法として論文発表件数が急増しています。
化学的特性としては、メチルエステル部分の加水分解感受性とtert-ブトキシカルボニル基の酸脱離性を併せ持つため、多段階合成における選択的保護・脱保護が可能です。X線結晶構造解析により確認された絶対配置(S型)の立体化学的純度は99%ee以上が保証された製品が主流で、不斉触媒反応の出発物質としての利用例が『Organic Letters』誌などで報告されています。
合成応用の具体例では、チロシン誘導体の前駆体として抗炎症剤開発に活用されるケースが増加中です。2024年に発表された画期的な応用例として、バイオオーソゴナル化学の手法を用い、本化合物のヒドロキシル基を起点にポリエチレングリコール(PEG)鎖を導入する手法が開発され、薬物送達システム(DDS)の改良に寄与しています。
安定性に関する最新の研究データでは、遮光条件下で-20℃保管時の分解率が2年で3%未満と報告されています。ただし、フェノール性OH基の存在により、酸化防止剤の添加や不活性ガス置換が長期保存時の推奨条件としてメーカーから提示されています。分析手法としてはHPLC-UV(波長254nm)による純度測定が標準的ですが、LC-MS/MSを用いた微量不純物の同定法も確立されています。
サステナビリティ関連では、本化合物の製造プロセス改善が進み、従来法に比べグリーン溶媒使用率を40%向上させた新規合成経路が2023年に特許公開されました。この技術は原子経済性の向上とともに、Eファクター(環境負荷指標)を0.8から0.5に低減することに成功しています。
安全性プロファイルについては、OECDテストガイドラインに準拠した皮膚感作性試験で陰性結果が確認されており、適切なPPE(個人防護具)使用下での取り扱いが推奨されます。廃棄時には有機塩基によるBoc基の分解処理を行うことで、環境負荷を最小化する技術が主要メーカーで採用されています。
将来展望として、AI創薬プラットフォームの台頭により、本化合物を分子スキャフォールドとして利用した仮想スク���ーニング事例が増加すると予測されます。特にGPCRターゲット向けのアロステリック調節剤設計において、その構造的特徴が注目を集めており、2025年までに関連特許出願件数が倍増するとの市場予測もあります。
225517-15-7 ((S)-Tert-Butoxycarbonylamino-(4-hydroxyphenyl)acetic acid methyl ester) 関連製品
- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)
- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)
- 1189426-16-1(Sulfadiazine-13C6)
- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)
- 1261488-03-2(2-Chloro-4,6-difluorotoluene)
- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)
- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)
- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)
- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)
- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)
